Heptadecanamide

Catalog No.
S1912402
CAS No.
25844-13-7
M.F
C17H35NO
M. Wt
269.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptadecanamide

CAS Number

25844-13-7

Product Name

Heptadecanamide

IUPAC Name

heptadecanamide

Molecular Formula

C17H35NO

Molecular Weight

269.5 g/mol

InChI

InChI=1S/C17H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H2,18,19)

InChI Key

REEPJBYQLCWOAR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCC(=O)N

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)N

Heptadecanamide for Photocatalytic Hydrogen Evolution

Heptadecanamide shows promise as a component in photocatalysts for hydrogen evolution, a process that uses light to split water molecules into hydrogen gas (H2). Research by Lau et al. (2016) explored the use of Heptadecanamide incorporated into Heptazine-based polymers, such as melon or graphitic carbon nitride (g-C3N4). These modified materials exhibited significantly improved efficiency in hydrogen evolution compared to unmodified g-C3N4. The enhanced performance is attributed to the incorporation of cyanamide groups within the polymer structure, which facilitates better coordination and charge transfer to co-catalysts used in the reaction. This ultimately leads to a more efficient separation of photogenerated charge carriers, a crucial step in the overall hydrogen evolution process [].

Heptadecanamide, with the chemical formula C₁₇H₃₅NO, is a long-chain fatty acid amide. It consists of a 17-carbon chain with an amide functional group, making it part of the larger class of compounds known as fatty amides. Heptadecanamide is characterized by its hydrophobic nature due to the long hydrocarbon tail, and it exhibits properties typical of both lipids and amides. This compound is often studied for its potential applications in various fields, including pharmaceuticals and materials science.

Typical for amides and fatty acids:

  • Hydrogenation: The synthesis of heptadecanamide involves the hydrogenation of fatty acids, where the acyl chain may rearrange during the process.
  • Hydrolysis: Under acidic or basic conditions, heptadecanamide can be hydrolyzed to yield heptadecanoic acid and ammonia.
  • Oxidation: Heptadecanamide can also be oxidized to form corresponding carboxylic acids or other derivatives depending on reaction conditions.

Research indicates that heptadecanamide exhibits various biological activities. It has been noted for its potential anti-inflammatory properties and may play a role in modulating pain pathways. Additionally, fatty acid amides like heptadecanamide are believed to interact with cannabinoid receptors, suggesting possible applications in pain management and neuroprotection .

Heptadecanamide can be synthesized through several methods:

  • Direct Amide Formation: This involves the reaction of heptadecanoic acid with ammonia or an amine under heat.
  • Fatty Acid Derivatives: Starting from fatty acid derivatives, such as esters or acids, heptadecanamide can be produced via amination reactions.
  • Hydrogenation Processes: As mentioned earlier, hydrogenation of unsaturated fatty acids can yield heptadecanamide after rearrangement during the process .

Heptadecanamide has several applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored for use in pain relief and anti-inflammatory medications.
  • Cosmetics: Its emollient properties make it suitable for use in skin care products.
  • Industrial Uses: Heptadecanamide can serve as a surfactant or lubricant in various industrial applications.

Studies have shown that heptadecanamide interacts with various biological systems. Its interaction with cannabinoid receptors suggests a potential role in modulating pain and inflammation pathways. Additionally, research into its effects on cellular membranes indicates that it may influence membrane fluidity and permeability, which could have implications for drug delivery systems .

Heptadecanamide shares structural similarities with several other fatty amides and long-chain compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
PalmitamideC₁₆H₃₃NOShorter carbon chain (16 carbons)
StearamideC₁₈H₃₇NOLonger carbon chain (18 carbons), more hydrophobic
OleamideC₁₈H₃₅NOContains a double bond; exhibits different reactivity
NonanamideC₉H₁₉NOSignificantly shorter chain; different biological activity

Heptadecanamide's unique 17-carbon structure allows it to occupy a niche between palmitamide and stearamide, which may confer distinct biological properties not found in shorter or longer-chain counterparts.

The thermodynamic properties of heptadecanamide exhibit characteristic behaviors typical of long-chain fatty amides. While the precise melting point of pure heptadecanamide has not been experimentally determined in the available literature, related compounds provide valuable insight into its expected thermal behavior [1] [2].

Comparative analysis with structurally related compounds reveals important trends. Hexadecanamide (palmitamide), the C16 homolog, exhibits a melting point of 106°C [3], while heptadecanoic acid tryptamide derivatives show melting ranges of 112-116°C [4] [5]. The parent hydrocarbon heptadecane melts at 20-22°C [6], demonstrating the significant elevation in melting point conferred by the amide functional group through intermolecular hydrogen bonding networks.

For long-chain alkanes, including heptadecane, differential scanning calorimetry studies have revealed complex phase transition behaviors. Research on similar chain-length alkanes (pentadecane and related compounds) shows that odd-numbered carbon chain compounds often exhibit ordered solid to disordered solid transitions before final melting, with transition temperatures for heptadecane observed at 281.96 ± 0.06 K for the ordered-disordered solid transition and 294.47 ± 0.01 K for the final melting transition [7]. However, fatty amides demonstrate more straightforward melting behavior due to the stabilizing influence of hydrogen bonding in the amide group.

The thermodynamic stability of fatty amides is significantly influenced by chain length and molecular packing. Studies indicate that fatty amides with odd carbon numbers, including heptadecanamide, may show irregular melting behavior compared to their even-numbered counterparts due to differences in crystalline packing efficiency [8]. This phenomenon reflects the inherent asymmetry in molecular arrangements that affects the enthalpic and entropic contributions to phase transitions.

Solubility Parameters in Polar and Non-Polar Solvent Systems

Heptadecanamide exhibits characteristic solubility patterns consistent with its highly lipophilic nature and hydrogen bonding capabilities. The compound demonstrates very limited aqueous solubility, estimated at less than 0.1 mg/mL at 25°C, reflecting the predominant hydrophobic character of the seventeen-carbon alkyl chain [9] [10].

In polar protic solvents, heptadecanamide shows moderate to good solubility dependent on the solvent's hydrogen bonding capacity. The compound is soluble in ethanol and dimethyl sulfoxide (DMSO), with reported solubilities of approximately 22 mg/mL and 20 mg/mL, respectively, for related hexadecanamide [11]. Methanol provides slightly limited solubility due to reduced hydrocarbon solubilization capacity compared to longer-chain alcohols [3].

Non-polar and moderately polar solvents provide optimal dissolution conditions for heptadecanamide. Chloroform readily dissolves the compound, demonstrating the "like dissolves like" principle where the organic solvent can accommodate both the hydrophobic alkyl chain and provide some dipolar interaction with the amide group [3]. Other non-polar solvents such as hexane and hydrocarbon mixtures show high solubility for fatty amides [9] [12].

The solubility behavior follows predictable patterns based on solvent polarity indices. Polar solvents with high dielectric constants struggle to solubilize the extensive hydrophobic region, while solvents capable of forming hydrogen bonds with the amide group while accommodating the alkyl chain provide optimal solubilization [13] [10]. The critical balance occurs around C4-C5 polar groups being able to solubilize alkyl chains, but heptadecanamide far exceeds this threshold [14].

Studies on similar long-chain amides confirm that fatty amides generally demonstrate poor water solubility but enhanced solubility in organic solvents, with partition coefficients favoring the organic phase by several orders of magnitude [15] [16]. This behavior is attributed to the energetically unfavorable disruption of water structure required to accommodate the hydrophobic chain.

Surface Activity and Interfacial Tension Measurements

Heptadecanamide and related long-chain amides exhibit significant surface-active properties due to their amphiphilic structure combining a polar amide head group with an extended hydrophobic tail. Research on heptadecanoyl-containing surfactants demonstrates pronounced surface activity with critical micelle concentrations and interfacial tension reduction capabilities [17].

The surface activity of long-chain fatty amides is primarily governed by their ability to orient at interfaces with the hydrophobic chain extending into the non-polar phase and the amide group interacting with the polar phase. Studies on related compounds show that heptadecanoyl derivatives can significantly reduce surface tension, with values reaching as low as 17.0-8.4 mN/m for designed amphiphilic systems [18].

Interfacial tension measurements between hydrocarbon phases and water demonstrate that long-chain amides can substantially modify interface properties. Research on related alkane systems shows that structural modifications can influence interfacial tension values, with highly branched analogs showing enhanced solubility of gases and reduced interfacial tension compared to straight-chain counterparts [19] [20].

The surface activity is enhanced by the hydrogen bonding capability of the amide group, which provides stronger anchoring at interfaces compared to simple esters or hydrocarbons. Studies indicate that the amide functional group can participate in both hydrogen bond donation and acceptance, contributing to stable interface formation [21] [17].

Comparative studies with hexadecanoic acid derivatives show that amide-containing compounds exhibit superior surface properties compared to their carboxylic acid counterparts, attributed to the enhanced hydrogen bonding network and reduced pH dependence of the amide functionality [22]. The surface activity properties make heptadecanamide and its derivatives valuable in applications requiring interface modification and emulsification.

Partition Coefficient (Log P) Determination Methods

The partition coefficient of heptadecanamide has been determined primarily through computational methods, with a calculated LogP value of 6.49 [23]. This high value reflects the compound's strongly lipophilic character, placing it well above the threshold for bioaccumulation concern (LogP > 5) established under international environmental conventions [24].

Computational prediction methods for long-chain fatty amides utilize fragment-based approaches that account for both the hydrophobic alkyl chain contribution and the polar amide group modification. The calculated value aligns well with experimental trends observed for related fatty amides, where LogP values typically range from 4-8 for compounds in this structural class [25] [26].

Experimental determination of partition coefficients for highly lipophilic compounds like heptadecanamide presents significant challenges due to the compound's limited aqueous solubility. The shake-flask method, considered the gold standard for partition coefficient determination, requires sufficient solubility in both phases for accurate quantification [27] [28]. For compounds with LogP values exceeding 6, specialized techniques involving reduced sample volumes and enhanced analytical sensitivity are necessary.

Alternative approaches for highly lipophilic compounds include reversed-phase high-performance liquid chromatography (RP-HPLC) correlation methods, where retention times are correlated with known partition coefficients [29]. However, these methods require careful validation with structurally similar compounds and may show reduced accuracy for extreme LogP values.

The partition behavior of heptadecanamide follows the general relationship observed for homologous fatty acid derivatives, where each additional methylene group contributes approximately 0.5 log units to the partition coefficient [25]. Comparison with related compounds confirms this trend: hexadecanamide shows an estimated LogP of 6.2 [3], while the additional methylene group in heptadecanamide accounts for the increased value.

Studies on fatty acid partition coefficients demonstrate that the amide functionality reduces LogP by approximately 1-2 units compared to the corresponding hydrocarbon, due to the polar character and hydrogen bonding capability of the amide group [30] [31]. Without this moderation, heptadecanamide would exhibit even more extreme lipophilic behavior.

Stability Under Various Environmental Conditions (pH, Temperature, Light)

Heptadecanamide demonstrates variable stability under different environmental conditions, with the amide bond serving as the primary site of potential degradation. Under physiological pH conditions (pH 7.4), the compound shows excellent stability with half-lives exceeding 48 hours in aqueous buffer systems [32].

pH Stability: The compound exhibits pH-dependent stability characteristics typical of amide bonds. Under acidic conditions (pH < 4), heptadecanamide remains generally stable due to protonation of the amide nitrogen, which reduces nucleophilic attack susceptibility [33]. However, under strongly basic conditions (pH > 9), the amide bond becomes increasingly susceptible to hydrolysis through nucleophilic attack by hydroxide ions [32]. The stability profile indicates optimal storage and handling under neutral to slightly acidic conditions.

Temperature Stability: Thermal stability studies on related fatty amides indicate that heptadecanamide should remain stable at ambient temperatures (25°C) for extended periods [34]. However, elevated temperatures significantly decrease stability, with thermal decomposition becoming apparent above 150°C based on studies of related long-chain fatty amides [35]. The decomposition follows first-order kinetics, with activation energies typical of amide bond cleavage.

Research on fatty acid ionic liquids, which contain similar structural motifs, demonstrates that compounds with longer alkyl chains show enhanced thermal stability compared to shorter analogs, but still exhibit decomposition at elevated temperatures. The trend indicates that [C6:0] and [C8:0] derivatives show higher long-term thermal stability compared to longer chains under isothermal conditions [35].

Light Stability: Photostability represents a significant concern for heptadecanamide, as amide bonds are susceptible to photodegradation under UV irradiation. Studies on amino acids and peptides containing amide linkages show that UV-B irradiation (320-400 nm) can induce amide bond cleavage and structural modifications [36]. The photodegradation mechanism involves direct photolysis of the amide chromophore and secondary reactions involving reactive oxygen species.

Research on fatty amide photostability indicates that saturated fatty acids and their derivatives may show enhanced photodegradation rates compared to unsaturated analogs, which can absorb UV energy through their double bond systems [37]. For heptadecanamide, protection from direct UV exposure is recommended for long-term storage stability.

Environmental Stability: Under normal atmospheric conditions, heptadecanamide exhibits good stability with no significant oxidation concerns due to the absence of readily oxidizable functional groups [35]. Moisture exposure at neutral pH does not promote hydrolysis, unlike ester-containing compounds [32]. The compound's low volatility also contributes to its environmental persistence.

Studies on related amide-containing compounds suggest that heptadecanamide would show good stability in biological matrices, with degradation primarily occurring through enzymatic hydrolysis by fatty acid amide hydrolase rather than chemical degradation [38]. This enzymatic pathway represents the primary degradation route under physiological conditions.

XLogP3

6.3

Wikipedia

Heptadecanamide

Dates

Last modified: 08-16-2023

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